molecular formula C19H14N2O5 B3016600 3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 1794810-46-0

3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Cat. No.: B3016600
CAS No.: 1794810-46-0
M. Wt: 350.33
InChI Key: SVSDUKAKRYKEOU-UHFFFAOYSA-N
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Description

3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromen-2-one core structure, which is fused with an oxadiazole ring and substituted with a 3,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of the 3,5-dimethoxyphenyl hydrazide, which is then reacted with a suitable carboxylic acid derivative to form the corresponding hydrazone. This intermediate undergoes cyclization to form the 1,3,4-oxadiazole ring. Finally, the chromen-2-one moiety is introduced through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques. The specific industrial methods can vary depending on the scale of production and the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce halogens, alkyl groups, or other functional groups onto the aromatic rings .

Scientific Research Applications

3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one apart is its unique combination of the chromen-2-one core with the oxadiazole ring and the 3,5-dimethoxyphenyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5/c1-23-13-7-12(8-14(10-13)24-2)17-20-21-18(26-17)15-9-11-5-3-4-6-16(11)25-19(15)22/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSDUKAKRYKEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)C3=CC4=CC=CC=C4OC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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